molecular formula C8H12N4S4Sn B14190717 Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane CAS No. 918446-77-2

Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane

Katalognummer: B14190717
CAS-Nummer: 918446-77-2
Molekulargewicht: 411.2 g/mol
InChI-Schlüssel: MRVRFQXLBDWZBD-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is a complex organotin compound featuring two 5-methyl-1,3,4-thiadiazol-2-yl groups attached to a central tin atom via sulfanyl linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane typically involves the reaction of dimethyltin dichloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The tin atom can participate in substitution reactions, where the dimethyl groups can be replaced by other organic groups or ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of new organotin compounds with different organic groups attached to the tin atom.

Wissenschaftliche Forschungsanwendungen

Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other organotin compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiadiazole moiety.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting microbial infections.

Wirkmechanismus

The mechanism of action of dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane is not fully understood. it is believed that the compound exerts its effects through interactions with biological molecules, such as proteins and enzymes. The thiadiazole moiety may play a crucial role in these interactions, potentially disrupting microbial cell membranes or inhibiting enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyltin dichloride: A simpler organotin compound used in similar applications.

    5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane.

    Bis(tributyltin) oxide: Another organotin compound with different applications, primarily as a biocide.

Uniqueness

This compound is unique due to its dual thiadiazole groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918446-77-2

Molekularformel

C8H12N4S4Sn

Molekulargewicht

411.2 g/mol

IUPAC-Name

dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane

InChI

InChI=1S/2C3H4N2S2.2CH3.Sn/c2*1-2-4-5-3(6)7-2;;;/h2*1H3,(H,5,6);2*1H3;/q;;;;+2/p-2

InChI-Schlüssel

MRVRFQXLBDWZBD-UHFFFAOYSA-L

Kanonische SMILES

CC1=NN=C(S1)S[Sn](C)(C)SC2=NN=C(S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.